molecular formula C16H20N4O3S B2959915 2,4-Dimethyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine CAS No. 2034617-25-7

2,4-Dimethyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine

Cat. No. B2959915
CAS RN: 2034617-25-7
M. Wt: 348.42
InChI Key: KAUWWALJCQZNEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of this compound is unique and enables diverse applications in research. The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Piperidines are significant in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Pyrimidine Derivatives in Synthetic Chemistry

Pyrimidine derivatives have been extensively explored for their synthetic versatility and applications. For instance, the synthesis of pyrimidine-linked pyrazole heterocyclics showcases the potential of pyrimidine compounds in generating new molecules with insecticidal and antibacterial properties (Deohate & Palaspagar, 2020). Additionally, the exploration of pyrano[2,3-d]pyrimidine derivatives via a one-pot four-component reaction (Irani, Maghsoodlou, & Hazeri, 2017) demonstrates the compound's role in creating novel structures with potential pharmacological uses.

Material Science and Corrosion Inhibition

In material science, particularly in the field of corrosion inhibition, piperidine derivatives related to pyrimidine have shown efficacy in protecting metals. Research on the adsorption and corrosion inhibition properties of certain piperidine derivatives on iron surfaces highlights their potential in material preservation and engineering applications (Kaya et al., 2016).

Nonlinear Optical Properties

The structural, electronic, and optical properties of thiopyrimidine derivatives have been studied, revealing significant nonlinear optical (NLO) activity. These findings indicate the potential use of pyrimidine derivatives in optoelectronic devices and materials (Hussain et al., 2020).

Antioxidant and Pharmacological Potential

Pyrimidine derivatives are also being investigated for their antioxidant properties. A series of 6-substituted-2,4-dimethyl-3-pyridinols, related in structure to pyrimidine compounds, have shown to possess notable antioxidant activities, suggesting their potential in medical and pharmacological applications (Wijtmans et al., 2004).

properties

IUPAC Name

2,4-dimethyl-6-(1-pyridin-3-ylsulfonylpiperidin-4-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-12-10-16(19-13(2)18-12)23-14-5-8-20(9-6-14)24(21,22)15-4-3-7-17-11-15/h3-4,7,10-11,14H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUWWALJCQZNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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